2-epi-Fagomine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

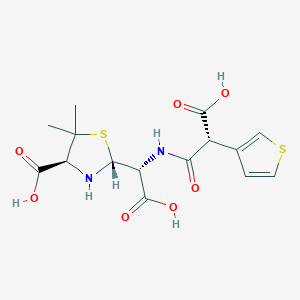

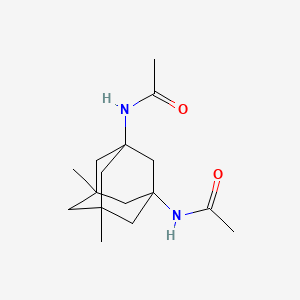

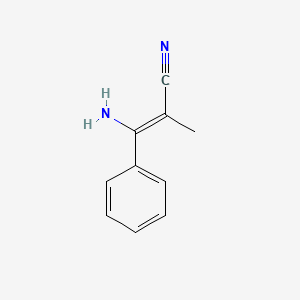

“2-epi-Fagomine” is a type of piperidine alkaloid . Piperidine alkaloids are a class of organic compounds that contain a piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “2-epi-Fagomine” involves the transformation of glucal and galactal into 2-deoxyglycolactams, which are important building blocks in the synthesis of biologically active piperidine alkaloids . In one of the strategies, the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®) has been exploited to generate lactamol .

Molecular Structure Analysis

The molecular formula of “2-epi-Fagomine” is C6H13NO3 . This indicates that it contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and three oxygen atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-epi-Fagomine” include the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®), followed by dehydration .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-epi-Fagomine can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "D-glucose", "D-galactose", "L-rhamnose", "L-fucose", "L-arabinose", "L-xylose", "L-idose", "L-gulose", "L-mannose", "L-glucose", "L-galactose", "L-talose", "L-altrose", "L-allose", "L-psicose", "L-fructose", "L-sorbose", "L-tagatose", "L-lyxose", "L-ribose" ], "Reaction": [ "The synthesis of 2-epi-Fagomine involves the following steps:", "1. Protection of the hydroxyl groups of D-glucose with TBDMS chloride to form TBDMS-D-glucose.", "2. Conversion of TBDMS-D-glucose to the corresponding azide using NaN3 and DMF.", "3. Reduction of the azide to the amine using Pd/C and H2.", "4. Protection of the amine with Boc2O to form Boc-2-epi-Fagomine.", "5. Deprotection of the TBDMS and Boc groups using TBAF to yield 2-epi-Fagomine." ] } | |

CAS 编号 |

1129725-67-2 |

分子式 |

C₆H₁₃NO₃ |

分子量 |

147.17 |

同义词 |

(2S,3R,4R)-2-(Hydroxymethyl)-3,4-piperidinediol; 5-epi-Fagomine |

产品来源 |

United States |

Q & A

Q1: What is the significance of the gold(I)-catalyzed allene cyclization in the synthesis of 2-epi-Fagomine?

A1: The gold(I)-catalyzed allene cyclization is a crucial step in the synthesis of 2-epi-Fagomine as described in the research. [, ] This specific reaction allows for a highly stereoselective synthesis of the target molecule. [] High stereoselectivity is important in organic synthesis as it leads to the preferential formation of a specific isomer, simplifying purification and potentially influencing biological activity.

Q2: The provided abstracts mention "concise" synthesis. What makes the synthesis of 2-epi-Fagomine described in these papers concise?

A2: While the provided abstracts do not offer detailed synthetic steps, "concise" generally refers to a synthesis with a minimal number of steps. Shorter synthetic routes are desirable in chemistry as they tend to be more efficient and cost-effective. [] Further investigation into the full text of these research papers would be needed to analyze the specific steps taken and why they are considered concise.

Q3: Are there any other known approaches to synthesizing 2-epi-Fagomine?

A3: The provided abstracts focus specifically on utilizing gold(I)-catalyzed allene cyclization as a key step. [, ] It is possible that other synthetic routes exist, and a broader literature search beyond these specific papers would be required to uncover alternative synthetic approaches to 2-epi-Fagomine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。